Cabotegravir is an integrase strand transfer inhibitor (INSTI) developed for the treatment and prevention of HIV-1 infection. [] It is an analog of dolutegravir. [] Cabotegravir distinguishes itself from other INSTIs through its long half-life, allowing for its formulation into a long-acting nanosuspension for parenteral administration. [] This characteristic has enabled the development of both oral tablets for short-term lead-in therapy and long-acting (LA) injectable formulations for intramuscular dosing. []
Detailed information about the specific steps and conditions involved in the synthesis of Cabotegravir is mainly found in patent applications. [] A comprehensive review of these patent publications would provide further insights into the synthetic pathways and specific procedures involved in its production.
The crystal structure of Cabotegravir has been determined using X-ray diffraction, providing insights into its molecular organization in the solid state. [] Further structural analysis using techniques such as solid-state NMR (SSNMR) spectroscopy and solution NMR spectroscopy, combined with computational methods like automated fragmentation (AF)-QM/MM and density functional theory (DFT) calculations, have been used to identify structural features contributing to its low aqueous solubility. []
Cabotegravir acts by inhibiting the HIV-1 integrase enzyme, which is essential for viral replication. [] Integrase is responsible for integrating viral DNA into the host cell's genome, a crucial step for viral replication. Cabotegravir binds to the integrase enzyme, preventing this integration process and thus blocking the replication of the virus. []
Cabotegravir is a white to off-white powder with low aqueous solubility. [] Its molecular formula is C20H17F2N5O4, and its molecular weight is 429.38 g/mol. [] Cabotegravir is a weak base, with a pKa of 5.2. Its solubility increases with decreasing pH. [] It is primarily metabolized by uridine 5′-diphospho-glucuronosyltransferase (UGT) 1A1 and to a lesser extent by UGT1A9 to a direct ether glucuronide metabolite. [, ]
Cabotegravir exhibits a long half-life, ranging from 25 to 54 days when administered intramuscularly as a nanosuspension. [] This allows for infrequent dosing, typically monthly or every other month. [, , ] Oral administration of cabotegravir results in a half-life of approximately 32 hours. [] The drug is primarily metabolized by the liver via UGT1A1 and UGT1A9. [, ] While renal impairment does not significantly affect Cabotegravir exposure, hepatic impairment can lead to a modest decrease in total plasma exposure. [, ]
1. HIV-1 Treatment:- Cabotegravir, in combination with rilpivirine, is the first FDA-approved long-acting injectable regimen for the maintenance of virological suppression in adults with HIV-1 infection. [, , , ]- This long-acting formulation has shown comparable efficacy to daily oral antiretroviral therapy in clinical trials, while offering the advantage of less frequent dosing. [, , , ]
2. HIV-1 Pre-exposure Prophylaxis (PrEP):- Cabotegravir LA has demonstrated superior efficacy compared to daily oral tenofovir disoproxil fumarate-emtricitabine (TDF-FTC) in preventing HIV-1 infection in men who have sex with men and transgender women. [, , ] - This long-acting injectable form of PrEP offers a new option for individuals who have difficulty adhering to daily oral PrEP regimens. [, ]
3. Potential Applications in Other Diseases:- Studies have shown that Cabotegravir can downregulate the expression of human endogenous retroviruses (HERVs), inhibit cell growth, and reduce invasive capability in melanoma cell lines. []- These findings suggest potential therapeutic applications of Cabotegravir in the treatment of melanoma.
1. Optimization of Dosing Regimens:- Further research is needed to optimize dosing regimens for both HIV-1 treatment and PrEP, considering factors such as patient characteristics, adherence, and the potential for drug resistance. [, , ]
2. Management of Drug-Drug Interactions:- Continued investigation is needed to better understand and manage potential drug-drug interactions with Cabotegravir LA, particularly with medications known to induce or inhibit UGT1A1. [, ]
3. Exploring New Applications:- The potential therapeutic benefits of Cabotegravir in other diseases, such as melanoma, warrant further investigation and could lead to new clinical applications. []
4. Development of New Formulations:- Research into alternative long-acting formulations, such as subcutaneous injections or implants, could further enhance the convenience and acceptability of Cabotegravir-based therapy. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: